molecular formula C23H26FN3O2 B4648828 1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine

1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine

Cat. No.: B4648828
M. Wt: 395.5 g/mol
InChI Key: CTMMIPIWARPMHN-UHFFFAOYSA-N
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Description

1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine, commonly known as FPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

FPPP has been studied extensively for its potential applications in various fields of science. One of the most significant applications of FPPP is in the field of pharmacology. FPPP has been shown to exhibit a wide range of pharmacological properties, including antidepressant, anxiolytic, and antipsychotic effects. FPPP has also been studied for its potential use as a treatment for Parkinson's disease and other neurological disorders.

Mechanism of Action

The exact mechanism of action of FPPP is not fully understood. However, it is believed that FPPP acts as a dopamine receptor agonist. FPPP has been shown to bind to the D2 and D3 dopamine receptors, resulting in an increase in dopamine release. This increase in dopamine release is believed to be responsible for the pharmacological effects of FPPP.
Biochemical and Physiological Effects:
FPPP has been shown to exhibit a wide range of biochemical and physiological effects. FPPP has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. FPPP has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in an increase in cortisol release. FPPP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

FPPP has several advantages for use in lab experiments. FPPP is readily available and relatively inexpensive compared to other compounds with similar pharmacological properties. FPPP is also stable and can be stored for long periods of time without degradation. However, FPPP also has several limitations. FPPP is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. FPPP is also metabolized quickly in the body, which can make it difficult to study its pharmacokinetics.

Future Directions

There are several future directions for research on FPPP. One area of research is the development of new compounds based on the structure of FPPP. These new compounds could have improved pharmacological properties and fewer side effects compared to FPPP. Another area of research is the study of the long-term effects of FPPP on the brain and other organs. Finally, the development of new methods for the synthesis of FPPP could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, 1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPP has been studied extensively for its pharmacological properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on FPPP could lead to the development of new treatments for neurological disorders and other diseases.

Properties

IUPAC Name

[1-(2-fluorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2/c24-21-9-5-4-8-20(21)23(29)26-12-10-18(11-13-26)22(28)27-16-14-25(15-17-27)19-6-2-1-3-7-19/h1-9,18H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMMIPIWARPMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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